molecular formula C23H29FN6O B612214 LY3009120 CAS No. 1454682-72-4

LY3009120

Cat. No.: B612214
CAS No.: 1454682-72-4
M. Wt: 424.5 g/mol
InChI Key: HHCBMISMPSAZBF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY3009120 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared in a laboratory setting and then scaled up for industrial production. The compound is typically stored at -80°C to maintain its stability .

Chemical Reactions Analysis

LY3009120 undergoes various chemical reactions, primarily focusing on its interaction with RAF kinases. It inhibits all RAF isoforms and prevents the formation of active RAF dimers, thereby suppressing the extracellular signal-regulated kinase (ERK) signaling pathway . This inhibition minimizes the risk of paradoxical activation, which can occur with other RAF inhibitors . The compound does not undergo significant oxidation or reduction reactions under physiological conditions.

Comparison with Similar Compounds

LY3009120 is unique in its ability to inhibit all RAF isoforms and prevent paradoxical activation. Similar compounds include vemurafenib and dabrafenib, which are selective BRAF inhibitors. Unlike this compound, these compounds can induce paradoxical activation of the MAPK pathway in cells with wild-type BRAF . Another similar compound is sorafenib, which targets multiple kinases, including RAF, but has a broader spectrum of activity and different side effect profile .

References

Properties

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454682-72-4
Record name LY-3009120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3009120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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